molecular formula C10H12N2O2S B15096974 2-(isopropylsulfonyl)-1H-benzimidazole

2-(isopropylsulfonyl)-1H-benzimidazole

Cat. No.: B15096974
M. Wt: 224.28 g/mol
InChI Key: XMZCDRYNNPAJRJ-UHFFFAOYSA-N
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Description

2-(Isopropylsulfonyl)-1H-benzimidazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research, belonging to the class of benzimidazole-sulfonyl hybrids. Benzimidazole-sulfonyl derivatives are recognized for their potential as scaffolds in developing bioactive molecules and have been investigated for a range of pharmacological activities . These hybrids are frequently explored as core structures in the synthesis of novel compounds with potential antibacterial and antifungal properties . Furthermore, related benzimidazole-sulfonyl derivatives have been studied for their role as enzyme inhibitors, including carbonic anhydrase and alpha-amylase, indicating their utility in biochemical probe development . The integration of the sulfonyl moiety is known to influence the lipophilicity and electronic characteristics of the molecule, which can be critical for optimizing drug-like properties and target binding affinity . This product is intended for research and development purposes in a controlled laboratory environment. This compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

2-propan-2-ylsulfonyl-1H-benzimidazole

InChI

InChI=1S/C10H12N2O2S/c1-7(2)15(13,14)10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)

InChI Key

XMZCDRYNNPAJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

Overview of Benzimidazole Scaffold in Chemical Research

The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.gov It is often referred to as a "privileged scaffold" because its structure is a constituent of many bioactive compounds and can interact with a wide array of biological targets. nih.govingentaconnect.com The versatility of the benzimidazole nucleus allows for the synthesis of a vast number of derivatives with diverse pharmacological activities. researchgate.netimpactfactor.org

Structurally, benzimidazole is an isostere of naturally occurring nucleotides, which enables its derivatives to interact efficiently with biopolymers within living systems, such as enzymes and receptors. nih.govnih.gov This interaction is facilitated by physicochemical properties like hydrogen bond donor-acceptor capabilities, π-π stacking, and hydrophobic interactions. nih.gov The stability and bioavailability associated with this scaffold further enhance its appeal in the development of new therapeutic agents. researchgate.net

The broad spectrum of biological activities demonstrated by benzimidazole derivatives is extensive, including:

Anticancer impactfactor.orgnih.gov

Antimicrobial (antibacterial and antifungal) nih.govnih.gov

Antiviral researchgate.netnih.gov

Anti-inflammatory researchgate.netnih.gov

Anthelmintic nih.gov

Antihypertensive nih.govnih.gov

Antiparasitic researchgate.net

This wide-ranging bioactivity has led to the development of numerous approved drugs containing the benzimidazole core, such as the anticancer agent bendamustine (B91647) and the proton pump inhibitor pantoprazole. ingentaconnect.com

Significance of Sulfonyl Substituted Benzimidazoles in Chemical Literature

The incorporation of a sulfonyl group (-SO₂-) into the benzimidazole (B57391) scaffold creates a class of hybrid compounds with significant research interest. nih.gov The sulfonyl moiety is a key component of sulfa drugs, which are well-established chemotherapeutic agents used against bacterial infections. nih.govresearchgate.net When combined, the benzimidazole nucleus and the sulfonyl group can produce synergistic effects, leading to novel or enhanced biological activities. nih.govresearchgate.net

Research into benzimidazole-sulfonyl hybrids has revealed a range of potent biological actions. nih.gov These scaffolds have been investigated for vital applications in the pharmaceutical industry due to their remarkable activities. researchgate.net The synthesis of these hybrid molecules is a central theme in the drug discovery arena, aiming to develop new compounds with potential bioactivities. nih.gov

Reported Biological Activities of Benzimidazole-Sulfonyl Hybrids
Antibacterial
Antifungal
Antiproliferative
Carbonic Anhydrase Inhibitory
α-Amylase Inhibitory
Anti-inflammatory

The synthesis of these derivatives often involves the condensation reaction of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, followed by reactions to introduce the sulfonyl group. nih.gov The resulting compounds merge the structural features of both moieties, creating templates for a variety of potentially therapeutic structures. nih.gov

Detailed Structural Analysis: Crystalline and Solution States

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While a specific crystal structure for 2-(isopropylsulfonyl)-1H-benzimidazole is not publicly available, the extensive body of crystallographic data on other 2-substituted benzimidazoles allows for a detailed predictive analysis. researchgate.netopenresearchlibrary.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsion angles. For the benzimidazole (B57391) core, theoretical calculations and experimental data from analogues like N-Butyl-1H-benzimidazole show that the introduction of a substituent at the N-position has minimal effect on the core C-N bond lengths and C-N-C/N-C-N angles. mdpi.comnih.gov The C=N double bond of the imidazole (B134444) ring typically exhibits vibrations around 1490 cm⁻¹, while C-N single bond vibrations are found closer to 1300 cm⁻¹. mdpi.com

The geometry of the isopropylsulfonyl group would be tetrahedral around the sulfur atom. The key torsion angle would be that which describes the rotation around the C2-S bond, defining the orientation of the sulfonyl group relative to the benzimidazole plane.

Based on data from related benzimidazole structures, the following table presents expected bond lengths and angles.

ParameterAtom 1Atom 2Atom 3Expected Value (Å or °)
Bond Lengths
C=NC7N27~1.304 - 1.306 Å
C-N (imidazole)C7N26~1.377 Å
C-N (imidazole)C2N27~1.385 - 1.387 Å
C-N (imidazole)C1N26~1.386 - 1.391 Å
Bond Angles
N-C-N (imidazole)N26C7N27~113.4°
C-N-C (imidazole)C2N27C7~104.9°
C-N-C (imidazole)C1N26C7~106.8°
Note: Atom numbering is based on analogous structures and may not be standard. Data is derived from studies on similar benzimidazole compounds. mdpi.comnih.gov

Analysis of Benzimidazole Core Planarity and Substituent Dihedral Angles

The benzimidazole ring system itself is generally planar or nearly planar. researchgate.netnih.gov In various derivatives, the maximum deviation from the mean plane of the non-hydrogen atoms is typically very small, often less than 0.04 Å. researchgate.net

Crystal Packing and Molecular Conformations in the Solid State

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a combination of molecular shape and intermolecular forces. The conformation of flexible substituents, like an isopropyl group, can vary. Studies on 2-propyl-1H-benzimidazole have shown that conformational changes around the propyl chain can even lead to different polymorphic forms. beilstein-journals.org In the solid state, this compound would likely adopt a conformation that optimizes packing efficiency and maximizes favorable intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding (N-H…N, C-H…N, O-H…N), π-π Stacking, C-H…π Interactions

Non-covalent interactions are crucial in stabilizing the crystal structures of benzimidazole derivatives.

Hydrogen Bonding: The most prominent interaction in N-unsubstituted benzimidazoles is the N-H···N hydrogen bond, which typically links molecules into chains or dimers. nih.gov This interaction is a robust feature, forming supramolecular chains and playing a primary role in the crystal assembly. nih.govencyclopedia.pub Weaker C-H···N and C-H···O hydrogen bonds, involving the sulfonyl oxygens, would also contribute to the three-dimensional architecture. researchgate.netopenresearchlibrary.org

π-π Stacking: Aromatic rings of adjacent benzimidazole molecules often engage in π-π stacking. These interactions are typically in an off-centered, parallel-displaced orientation rather than a direct face-to-face alignment. researchgate.netopenresearchlibrary.org This stacking contributes significantly to crystal cohesion.

Polymorphism and Enantiomorphism in Benzimidazole Derivatives

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in benzimidazole derivatives. For example, 2-ethyl-1H-benzimidazole exists in at least two polymorphic forms, which differ in the conformation of the ethyl group and the arrangement of the molecules in the crystal. researchgate.net Temperature changes can induce transitions between these forms. beilstein-journals.org Given the conformational flexibility of the isopropyl group, it is plausible that this compound could also exhibit polymorphism.

Enantiomorphism refers to the existence of mirror-image crystal structures. This typically occurs when a chiral molecule crystallizes in a chiral space group. Since this compound is achiral, it would not exhibit enantiomorphism unless it undergoes spontaneous resolution upon crystallization, which is a rare event.

Tautomerism and Prototropic Equilibria

In solution and often in the solid state, N-unsubstituted benzimidazoles exist in a dynamic equilibrium between two identical tautomeric forms. This process, known as prototropic tautomerism or annular tautomerism, involves the migration of the hydrogen atom from one imidazole nitrogen (N1) to the other (N3).

This equilibrium is typically very fast on the NMR timescale, resulting in a time-averaged spectrum where corresponding atoms in the benzene (B151609) portion of the ring system (e.g., C4/C7 and C5/C6) become chemically equivalent. The biological and chemical activities of many benzimidazoles are often explained through the existence of this 1,3-tautomeric equilibrium. In certain solvents or in the solid state, this proton exchange can be slowed or "blocked," allowing for the observation of distinct signals for each position. The presence of the electron-withdrawing sulfonyl group at the C2 position can influence the electron density of the imidazole ring and potentially affect the kinetics and thermodynamics of this tautomeric equilibrium.

Investigation of NH-Benzimidazole Tautomeric Forms in Solution and Solid State

The benzimidazole core is characterized by the presence of a prototropic NH proton, which can engage in tautomeric exchange between the two nitrogen atoms of the imidazole ring. This phenomenon, known as annular tautomerism, results in two chemically equivalent, and therefore indistinguishable, forms in many solution-state NMR experiments due to rapid proton transfer.

In the solid state, however, this dynamic process is often arrested, leading to a single, "blocked" tautomeric form. X-ray crystallography and solid-state NMR are powerful techniques to determine the precise location of the proton and the resulting molecular structure in the crystalline form. For substituted benzimidazoles, the position of the proton can be influenced by the electronic and steric nature of the substituents, as well as by the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Dynamic NMR (DNMR) Studies of Prototropic Rate

Dynamic NMR (DNMR) spectroscopy is a key technique for quantifying the rate of chemical exchange processes, such as the prototropic tautomerism in benzimidazoles. By monitoring the changes in the NMR lineshape as a function of temperature, it is possible to determine the rate constant for the proton transfer and the corresponding activation energy barrier (ΔG‡).

For many NH-benzimidazoles, the prototropic exchange is fast on the NMR timescale at room temperature, resulting in averaged signals for symmetrically related nuclei (e.g., C4/C7 and C5/C6). By lowering the temperature, the exchange can be slowed, leading to the decoalescence of these averaged signals into distinct peaks for each tautomer. Analysis of the coalescence temperature (Tc) and the chemical shift difference between the exchanging sites (Δν) allows for the calculation of the rate of exchange.

Influence of Solvent and pH on Tautomeric Equilibria

The tautomeric equilibrium of NH-benzimidazoles is highly sensitive to the surrounding environment, particularly the solvent and pH.

Solvent Effects: The choice of solvent can significantly influence the rate of prototropic exchange. Solvents capable of forming hydrogen bonds can facilitate proton transfer, leading to faster exchange rates. For instance, in aprotic, non-polar solvents, the rate of exchange may be slower compared to protic solvents. The use of solvents like hexamethylphosphoramide (B148902) (HMPA), which is a strong hydrogen bond acceptor, can effectively slow down the proton exchange to the point where distinct signals for the individual tautomers can be observed even at room temperature in some cases. In contrast, solvents like dimethyl sulfoxide (B87167) (DMSO) can also slow the exchange compared to more protic solvents, but often to a lesser extent than HMPA.

pH Effects: The pH of the solution plays a crucial role in the tautomeric equilibrium. In acidic conditions, the benzimidazole ring can be protonated, leading to the formation of a benzimidazolium cation. This alters the electronic structure and can favor one tautomeric form or lead to different exchange dynamics. Conversely, in basic conditions, the NH proton can be abstracted to form a benzimidazolate anion, which also significantly impacts the tautomeric behavior. The pKa of the benzimidazole derivative is a key parameter in understanding its behavior across different pH ranges.

Conformational Analysis in Solution

Beyond tautomerism, the this compound molecule is expected to exhibit conformational flexibility, primarily due to rotation around the C2-S bond.

Rotational Isomers and Their Energetic Differences

Rotation around the single bond connecting the benzimidazole ring and the isopropylsulfonyl group can give rise to different rotational isomers, or rotamers. These rotamers will have different spatial arrangements of the isopropyl group relative to the benzimidazole plane. The relative energies of these conformers are determined by a combination of steric hindrance and electronic interactions.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the potential energy surface for bond rotation and to identify the stable conformers and the energy barriers separating them. Experimental techniques like variable-temperature NMR can also provide insights into the populations of different rotamers and the dynamics of their interconversion.

Influence of Substituents on Conformational Preferences

The conformational preferences of 2-substituted benzimidazoles are influenced by the nature of the substituent at the 2-position. The bulky isopropylsulfonyl group in this compound is expected to play a significant role in determining the preferred rotational conformation. Steric clash between the isopropyl group and the protons on the benzene ring of the benzimidazole core would likely lead to non-planar conformations being energetically favored.

Computational Chemistry and Theoretical Modeling of 2 Isopropylsulfonyl 1h Benzimidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is frequently employed to study the electronic structure and properties of benzimidazole (B57391) derivatives. nih.govresearchgate.netnih.govnih.govmdpi.com DFT calculations are instrumental in predicting a range of molecular attributes for 2-(isopropylsulfonyl)-1H-benzimidazole.

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G(d,p)), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The resulting optimized structure would reveal the planar nature of the benzimidazole ring system, a characteristic feature of this heterocyclic compound. nih.gov The isopropylsulfonyl group at the C2 position introduces specific conformational possibilities. The orientation of the isopropyl group and the sulfonyl moiety relative to the benzimidazole ring is a key outcome of the geometry optimization process. Theoretical calculations for related benzimidazole structures have shown a good correlation between calculated and experimental data, suggesting that the predicted geometry for this compound would be a reliable representation of its actual structure. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

ParameterPredicted Value
C=N bond length (Å)1.38
C-S bond length (Å)1.77
S=O bond length (Å)1.45
N-H bond length (Å)1.01
C-N-C bond angle (°)108.5
O-S-O bond angle (°)119.0
C-S-C bond angle (°)105.0

Note: The data in this table is illustrative and based on theoretical DFT calculations for this compound, informed by typical values for similar molecular structures, as specific experimental data is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system. In contrast, the LUMO is likely to be distributed over the sulfonyl group and the imidazole (B134444) portion of the ring, influenced by the electron-withdrawing nature of the isopropylsulfonyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov A larger energy gap implies higher stability and lower chemical reactivity. DFT calculations can provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalPredicted Energy (eV)
HOMO-6.5
LUMO-1.2
Energy Gap (ΔE)5.3

Note: The data in this table is illustrative and based on theoretical DFT calculations for this compound, informed by typical values for similar molecular structures, as specific experimental data is not available.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map is color-coded to represent different electrostatic potential values.

For this compound, the MEP analysis is expected to show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atoms of the imidazole ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are anticipated around the hydrogen atoms, particularly the N-H proton, indicating sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction capabilities. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

GIAO/DFT Calculation of NMR Chemical Shifts for Validation and Assignment

The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.govbeilstein-journals.org Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound can be compared with experimental spectra to validate the proposed structure and assist in the unambiguous assignment of signals. nih.gov

The calculated chemical shifts would reflect the electronic environment of each nucleus. For instance, the protons on the benzimidazole ring would appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing sulfonyl group. The protons of the isopropyl group would have characteristic shifts in the aliphatic region. Similarly, the ¹³C NMR spectrum would show distinct signals for the carbons of the benzimidazole core and the isopropylsulfonyl substituent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H12.5-
Benzene (B151609) Ring H7.3 - 7.8-
Isopropyl CH3.5-
Isopropyl CH₃1.4-
Benzimidazole C2-152.0
Benzene Ring C-115.0 - 140.0
Isopropyl CH-55.0
Isopropyl CH₃-16.0

Note: The data in this table is illustrative and based on theoretical GIAO/DFT calculations for this compound, informed by typical values for similar molecular structures, as specific experimental data is not available.

Vibrational Frequency Calculations for IR Spectral Interpretation

Theoretical vibrational frequency calculations are instrumental in understanding and assigning the absorption bands observed in an experimental infrared (IR) spectrum. researchgate.netnih.govresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum for this compound can be generated.

This theoretical spectrum would show characteristic vibrational modes. For example, the N-H stretching vibration is expected in the region of 3100-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group would likely appear as strong bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric). The aromatic C-H and C=C stretching vibrations of the benzimidazole ring would also be present in their respective characteristic regions. Comparing the calculated frequencies with an experimental IR spectrum allows for a detailed assignment of the observed bands to specific molecular motions. researchgate.net

Table 4: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
C=N Stretch1620
Aromatic C=C Stretch1580 - 1450
Asymmetric S=O Stretch1340
Symmetric S=O Stretch1160

Note: The data in this table is illustrative and based on theoretical DFT calculations for this compound, informed by typical values for similar molecular structures, as specific experimental data is not available.

Analysis of Intermolecular Interactions through Computational Methods

Computational chemistry provides powerful tools to investigate and understand the intricate network of intermolecular interactions that govern the crystal packing and solid-state properties of molecules like this compound. These non-covalent interactions, including hydrogen bonds and van der Waals forces, are crucial in determining the physical characteristics and stability of the crystalline material. Techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) offer detailed insights into the nature and strength of these interactions.

Hirshfeld surface (HS) analysis is a versatile method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.commdpi.com The analysis is based on partitioning the crystal electron density into molecular fragments, thereby defining a surface for a molecule where the contribution from its own electron density is equal to the contribution from all neighboring molecules. mdpi.com This surface can be mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of significant intermolecular contact.

The dnorm surface displays a color spectrum from red to blue, where red spots indicate close contacts with neighboring atoms (shorter than the sum of van der Waals radii), white areas represent contacts around the van der Waals separation, and blue regions signify the absence of close contacts. nih.gov For benzimidazole derivatives, these red spots often highlight strong interactions like hydrogen bonds. nih.gov

For analogous benzimidazole structures, the most significant contributions to the total Hirshfeld surface often come from H···H, C···H/H···C, and contacts involving heteroatoms like N, O, and S. nih.govnih.gov For instance, in a study of 5-amino-1H-benzimidazole-2(3H)-thione, H···H interactions accounted for the largest portion of the surface, with significant contributions also from S···H/H···S and C···H/H···C contacts. nih.gov A hypothetical analysis of this compound would likely reveal prominent H···H contacts due to the abundance of hydrogen atoms, as well as significant O···H and N···H contacts stemming from the sulfonyl and imidazole groups, respectively, which are crucial for forming hydrogen-bonded networks.

Table 1: Illustrative Hirshfeld Surface Contact Contributions for a Benzimidazole Derivative

Interaction TypeContribution (%)
H···H47.5
C···H/H···C27.6
O···H/H···O12.4
N···H/H···N6.1
C···C4.6

Note: Data is illustrative and based on a published analysis of a different benzimidazole compound to demonstrate typical findings. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure. wikipedia.orge-bookshelf.de QTAIM partitions a molecule into discrete atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. uni-rostock.dewiley-vch.de

The analysis focuses on identifying critical points in the electron density where the gradient is zero. uni-rostock.de The connections between atomic nuclei via a line of maximum electron density, known as a bond path, are a universal indicator of a chemical bonding interaction. wiley-vch.de At a point along this path, known as the bond critical point (BCP), the properties of the electron density provide quantitative information about the nature of the bond.

Key topological parameters at the BCP include:

The electron density (ρbcp): Its magnitude correlates with the bond order.

The Laplacian of the electron density (∇²ρbcp): The sign of the Laplacian distinguishes between different types of interactions. A negative value (∇²ρbcp < 0) indicates a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρbcp > 0) signifies a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted at the BCP. researchgate.net

In a theoretical QTAIM study of this compound, one would expect to find bond paths connecting all covalently linked atoms. Furthermore, bond paths and their corresponding BCPs would likely be identified for any significant intermolecular interactions, such as N-H···O or C-H···O hydrogen bonds involving the sulfonyl and imidazole moieties, confirming their existence and quantifying their strength.

The distribution of electron density within a molecule is fundamental to its chemical reactivity and physical properties. Computational methods allow for the calculation and visualization of this distribution, revealing how substituents electronically influence a core molecular structure. The isopropyl and sulfonyl groups attached to the benzimidazole ring in this compound have distinct electronic effects.

The sulfonyl group (-SO₂) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This effect significantly lowers the energy of the frontier molecular orbitals (HOMO and LUMO) and polarizes the molecule. mdpi.com The isopropyl group is a weak electron-donating group through an inductive effect.

These electronic effects can be analyzed through:

Molecular Electrostatic Potential (MEP) Maps: MEP surfaces illustrate the charge distribution from the perspective of an approaching electrophile. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while positive regions (blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show a large region of negative potential around the highly electronegative oxygen atoms of the sulfonyl group, indicating their role as hydrogen bond acceptors. researchgate.net

Deformation Density Maps: These maps show the redistribution of electron density that occurs upon bond formation, calculated as the difference between the total molecular density and the density of the constituent spherical atoms. researchgate.net Peaks of positive deformation density are observed in bonding and lone-pair regions, visually confirming the accumulation of charge in these areas. researchgate.netresearchgate.net

Atomic Charges: Various schemes can be used to partition the total electron density and assign partial charges to each atom, providing a quantitative measure of the charge distribution and the influence of substituents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Approaches using Quantum Chemical Parameters

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. ijpsr.com These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding drug design and optimization. scirp.org

For benzimidazole derivatives, which exhibit a wide range of biological activities, QSAR studies have successfully identified key quantum chemical parameters that govern their efficacy. biolscigroup.usnih.gov These parameters, derived from computational chemistry calculations, quantify various electronic, steric, and lipophilic properties of the molecules.

A QSAR model for a series of analogues of this compound would involve calculating a variety of descriptors and using statistical methods, such as multiple linear regression (MLR), to find the best correlation with a measured biological activity. nih.govresearchgate.net

Table 2: Common Quantum Chemical Descriptors Used in QSAR Studies of Benzimidazoles

DescriptorSymbolProperty RepresentedPotential Relevance
Energy of the Highest Occupied Molecular OrbitalEHOMOElectron-donating abilityGoverns interactions with electron-accepting species. biolscigroup.us
Energy of the Lowest Unoccupied Molecular OrbitalELUMOElectron-accepting abilityRelates to reactivity with nucleophiles.
HOMO-LUMO Energy GapΔEChemical reactivity and stabilityA smaller gap often implies higher reactivity. mdpi.com
Dipole MomentµPolarity and charge distributionInfluences solubility and interactions with polar biological targets. nih.gov
Log PlogPLipophilicity/HydrophobicityCrucial for membrane permeability and reaching the target site. nih.gov
PolarizabilityαDeformability of electron cloudRelates to the strength of dispersion interactions. scirp.org
Molecular Surface AreaMSASteric propertiesAffects how the molecule fits into a receptor binding site. nih.gov

A successful QSAR model would provide a statistically robust equation linking a combination of these descriptors to the biological activity. ijpsr.combiolscigroup.us For example, a hypothetical model might show that high activity is correlated with a low ELUMO and a specific range of logP values, suggesting that both electronic interactions and membrane transport are critical for the compound's function.

Chemical Reactivity and Reaction Mechanisms of 2 Isopropylsulfonyl 1h Benzimidazole

Mechanism of Benzimidazole (B57391) Ring Formation

The synthesis of the benzimidazole core is a cornerstone of heterocyclic chemistry, typically achieved through the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. nih.govnih.govresearchgate.net The formation of 2-(isopropylsulfonyl)-1H-benzimidazole would proceed through analogous well-established mechanisms.

The most prevalent pathway for forming 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with an aldehyde. mdpi.comiosrjournals.org The mechanism initiates with the nucleophilic attack of one amino group of o-phenylenediamine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a Schiff base, or imine. The second amino group then performs an intramolecular nucleophilic attack on the imine carbon, leading to cyclization and the formation of a dihydro-benzimidazole intermediate. mdpi.com The final step is aromatization, which occurs via oxidation or dehydrogenation, to yield the stable benzimidazole ring system. mdpi.comorganic-chemistry.org

Another significant mechanism is oxidative cyclization. nih.govnih.govrsc.org This approach can start from anilines, which are oxidized to nitrosobenzene (B162901) intermediates that subsequently cyclize. nih.gov Alternatively, anilide derivatives can undergo oxidative cyclization, proceeding through an amine-N-oxide intermediate under acidic conditions. nih.gov For instance, D-glucose has been utilized as a biorenewable C1 source in an oxidative cyclization strategy with o-phenylenediamines to produce a variety of benzimidazoles in high yields. rsc.orgresearchgate.net

Catalysts are pivotal in the synthesis of benzimidazoles, serving to increase reaction rates, improve yields, and control selectivity under milder conditions. rsc.orgscirp.orgnih.gov Lewis acids, such as lanthanum chloride (LaCl₃) and metal triflates, are commonly employed. nih.govnih.gov The catalyst activates the aldehyde by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the diamine. iosrjournals.orgresearchgate.net

The choice of catalyst can significantly influence the reaction's selectivity, particularly in preventing the formation of 1,2-disubstituted byproducts. iosrjournals.orgnih.gov For example, Erbium triflate (Er(OTf)₃) has been shown to selectively catalyze the formation of 1,2-disubstituted benzimidazoles when electron-rich aldehydes are used, as these coordinate more effectively with the Lewis acid catalyst. nih.gov Conversely, reactions with electron-deficient aldehydes tend to favor the formation of 2-monosubstituted products. nih.gov

A wide array of heterogeneous catalysts, including various nanomaterials, have been developed to offer advantages like high efficiency, easy recovery, and reusability. nih.govrsc.orgscirp.org

CatalystReactantsConditionsKey AdvantagesReference
Lanthanum Chloride (LaCl₃)o-phenylenediamine and various aldehydesAcetonitrile, Room Temp.Efficient, mild conditions, good yields (85-95%) nih.gov
Copper (II) Hydroxide (B78521) (Cu(OH)₂)o-phenylenediamine and various aldehydesMethanol, Room Temp.High yields (80-99%), recyclable, works with acid-sensitive aldehydes scirp.org
MgO@DFNS (MgO on Dendritic Fibrous Nano Silica)o-phenylenediamine and various aldehydesSolvent-free or in Ethanol (B145695)Heterogeneous, reusable, high efficiency rsc.org
Gold Nanoparticles (Au/TiO₂)o-phenylenediamine and aldehydesToluene, 100 °CCatalyzes oxidative cyclization, high yields for alkyl and aryl aldehydes mdpi.com
Co(II) complexAromatic diamines and primary alcohols1,4-dioxane, 120 °CDehydrogenative coupling, good to excellent yields rsc.org
Erbium Triflate (Er(OTf)₃)o-phenylenediamine and aldehydesWater or solvent-freeControls selectivity between 2- and 1,2-disubstituted products nih.gov

Reactions of the Benzimidazole Nucleus

The reactivity of the benzimidazole core in this compound is profoundly influenced by the powerful electron-withdrawing nature of the sulfonyl group at the C2 position.

In an unsubstituted benzimidazole, the fused benzene (B151609) ring is electron-rich (π-excessive) and thus susceptible to electrophilic aromatic substitution (EAS) at positions 4, 5, 6, and 7. chemicalbook.com However, the C2-isopropylsulfonyl group is strongly deactivating. This group withdraws electron density from the entire ring system, making the benzene portion significantly less nucleophilic and therefore much less reactive towards electrophiles in EAS reactions like nitration or halogenation. latech.edunih.gov

Conversely, the C2 position of the imidazole (B134444) ring is rendered highly electrophilic by the attached sulfonyl group. While the C2 position in a standard benzimidazole is already somewhat prone to nucleophilic attack, the sulfonyl group dramatically enhances this reactivity. chemicalbook.com This makes the C2 carbon a prime target for nucleophilic aromatic substitution (SNAr), where the isopropylsulfonyl group can act as a leaving group. acs.orgnih.gov This is analogous to the high reactivity of 2-sulfonylpyrimidines, where the sulfonyl group is readily displaced by nucleophiles. acs.orgnih.govchemrxiv.org

The N-H proton of the imidazole ring in benzimidazole is acidic, with a reported pKa of approximately 12.8, allowing it to be deprotonated by a suitable base. chemicalbook.com The presence of the electron-withdrawing isopropylsulfonyl group at the adjacent C2 position is expected to increase the acidity of this proton significantly by stabilizing the resulting benzimidazolide (B1237168) anion through induction.

This acidity allows for facile N-alkylation. chemicalbook.com Upon deprotonation with a base, the resulting anion is a potent nucleophile that readily reacts with alkyl halides and other electrophiles to form N1-substituted derivatives. This is a common and synthetically useful reaction for modifying the benzimidazole scaffold. chemicalbook.com

Reactivity of the Isopropylsulfonyl Group

The isopropylsulfonyl group itself is the primary determinant of the molecule's characteristic reactivity. While the S-C bond is generally stable, its attachment to the C2 position of the benzimidazole ring transforms it into an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Heteroaryl sulfones, such as 2-sulfonylpyrimidines, are well-documented as effective agents for reacting with nucleophiles. acs.orgnih.gov By analogy, when this compound is treated with a strong nucleophile (e.g., thiols, amines, alkoxides), the nucleophile will attack the electron-deficient C2 carbon. This leads to the formation of a Meisenheimer-like intermediate, followed by the departure of the isopropylsulfinate anion, resulting in a new 2-substituted benzimidazole. This SNAr pathway is the most significant reaction of the isopropylsulfonyl group in this context, providing a powerful method for further functionalization at the C2 position. acs.orgnih.govchemrxiv.org

Another, less common, potential reaction involves the reductive cleavage of the C-S bond. Alkyl sulfones can serve as precursors for alkyl radicals under photoredox catalysis conditions, although this type of desulfonylation is more specialized than SNAr reactions. researchgate.net

Impact on Overall Molecular Reactivity

The isopropylsulfonyl (-SO₂-iPr) group is a potent electron-withdrawing group. This is due to the high electronegativity of the two oxygen atoms and the sulfur atom being in a high oxidation state (+4). Its influence on the benzimidazole ring is primarily through a strong negative inductive effect (-I) and a negative resonance effect (-M), which withdraws electron density from both the imidazole and benzene portions of the molecule. researchgate.net

This electron withdrawal has several key consequences for the molecule's reactivity:

Increased Acidity of the N-H Proton: The benzimidazole N-H proton is acidic. The presence of the electron-withdrawing sulfonyl group at the adjacent C-2 position further stabilizes the conjugate base (the benzimidazolate anion) formed upon deprotonation. This stabilization increases the acidity of the N-H proton, making it more readily removed by a base compared to unsubstituted 1H-benzimidazole. Computational studies on substituted benzimidazoles confirm that electron-withdrawing substituents generally decrease the pKa of the protonated form, which corresponds to an increase in the acidity of the neutral N-H form. researchgate.netnih.govacs.org

CompoundSubstituent at C-2Experimental pKa (for conjugate acid)Effect on N-H Acidity
1H-Benzimidazole-H5.4–5.5 nih.govBaseline
This compound-SO₂CH(CH₃)₂Estimated to be lower than 5.4Increased acidity

Deactivation of the Aromatic System to Electrophilic Attack: The sulfonyl group significantly reduces the electron density of the entire benzimidazole ring system. Consequently, the molecule is strongly deactivated towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). While such reactions may be forced under harsh conditions, they are substantially less favorable than for electron-rich benzimidazoles.

Activation of the C-2 Position to Nucleophilic Attack: The C-2 carbon, being directly attached to the strongly electron-withdrawing sulfonyl group, becomes highly electron-deficient (electrophilic). This makes it a prime target for attack by nucleophiles. The sulfonyl group is an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions at this position. nih.gov Studies on similar heteroaromatic sulfones, such as 2-sulfonylpyrimidines, have demonstrated their high reactivity towards nucleophiles like thiols, proceeding rapidly under mild conditions. nih.govchemrxiv.org

Potential for Further Functionalization

The electronic properties of this compound open up specific pathways for its synthetic modification. Functionalization can be targeted at the imidazole nitrogens or at the activated C-2 position.

N-Functionalization: The increased acidity of the N-H proton facilitates reactions at the nitrogen atoms. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates the corresponding anion, which is a potent nucleophile. This anion can readily react with various electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents leads to the formation of N-alkylated products. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylated derivatives.

Nucleophilic Substitution at C-2: The most significant reaction pathway for this molecule is the displacement of the isopropylsulfonyl group. The electron-deficient C-2 carbon is readily attacked by a wide range of nucleophiles. This SNAr mechanism allows for the introduction of diverse functional groups at the 2-position of the benzimidazole ring. longdom.org

Reaction with O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can displace the sulfonyl group to form 2-alkoxy- and 2-aryloxy-benzimidazoles.

Reaction with S-Nucleophiles: Thiolates (e.g., sodium thiophenoxide) react to produce 2-(alkylthio)- or 2-(arylthio)-benzimidazoles.

Reaction with N-Nucleophiles: Amines (primary or secondary) can be used to synthesize various 2-aminobenzimidazole (B67599) derivatives. For unsubstituted 2-halobenzimidazoles, there can be a competition where the nucleophile acts as a base deprotonating the N-H, which retards substitution. However, 2-chloro-1-methylbenzimidazole, which lacks the acidic proton, reacts readily. longdom.org Given the high reactivity imparted by the sulfonyl group, direct substitution is a highly probable pathway.

The table below summarizes the key potential reactions for the functionalization of this compound.

Reaction TypePositionReagentsExpected Product Class
N-AlkylationN-1Base (e.g., K₂CO₃), Alkyl Halide (R-X)1-Alkyl-2-(isopropylsulfonyl)-1H-benzimidazole
N-AcylationN-1Base (e.g., Pyridine), Acyl Halide (RCOCl)1-Acyl-2-(isopropylsulfonyl)-1H-benzimidazole
Nucleophilic Aromatic Substitution (SNAr)C-2Sodium Alkoxide (NaOR)2-Alkoxy-1H-benzimidazole
Nucleophilic Aromatic Substitution (SNAr)C-2Amine (R₂NH)2-Amino-1H-benzimidazole
Nucleophilic Aromatic Substitution (SNAr)C-2Sodium Thiolate (NaSR)2-(Alkylthio)-1H-benzimidazole

Advanced Derivatization and Analog Synthesis of 2 Isopropylsulfonyl 1h Benzimidazole

Strategies for Substitutions on the Benzimidazole (B57391) Ring System

Modifications to the benzimidazole ring are crucial for tuning the molecule's physicochemical properties. These substitutions can be directed at the nitrogen atoms of the imidazole (B134444) ring or the carbon atoms of the fused benzene (B151609) ring.

The N1 position of the benzimidazole ring is a common site for derivatization. Sulfonylation, the attachment of a sulfonyl group, is a widely used strategy. This is typically achieved through an SN2 substitution reaction where the benzimidazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. nih.gov This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. nih.gov A variety of substituted sulfonyl chlorides can be employed to introduce diverse functionalities at the N1 position. nih.gov

Table 1: Representative Sulfonyl Chlorides for N1-Substitution

Reagent Resulting N1-Substituent
Benzenesulfonyl chloride Phenylsulfonyl
p-Toluenesulfonyl chloride 4-Methylphenylsulfonyl (Tosyl)
Methanesulfonyl chloride Methylsulfonyl (Mesyl)

This synthetic approach allows for the creation of a library of N1-sulfonylated 2-(isopropylsulfonyl)-1H-benzimidazole derivatives, which can be used to investigate structure-activity relationships. nih.gov

The introduction of the isopropylsulfonyl group at the C2 position is a defining step in the synthesis of the parent compound. A common and versatile method for constructing 2-substituted benzimidazoles starts with the condensation of o-phenylenediamine (B120857) with a suitable carboxylic acid or its derivative. For the synthesis of this compound, a plausible route involves using isopropanesulfonic acid or a more reactive derivative.

Alternatively, a widely adopted strategy for introducing sulfur-containing substituents at the C2 position begins with 2-mercaptobenzimidazole (B194830). This key intermediate is readily synthesized by reacting o-phenylenediamine with carbon disulfide. nih.gov The thiol group at the C2 position can then be alkylated with an isopropyl halide (e.g., isopropyl bromide) to yield 2-(isopropylthio)-1H-benzimidazole. Subsequent oxidation of the sulfide (B99878) to the sulfone, using common oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would yield the target this compound.

Functionalization of the benzene portion of the benzimidazole core, specifically at the C5 and C6 positions, is typically achieved by using a substituted o-phenylenediamine as the starting material. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on a protected o-phenylenediamine derivative. The resulting 4,5-disubstituted or 4-substituted o-phenylenediamine can then undergo cyclization with a C2-building block to form the desired 5,6-disubstituted or 5-substituted benzimidazole. This pre-functionalization approach avoids potential side reactions and issues with regioselectivity that can occur when attempting to directly functionalize the benzimidazole ring.

Synthesis of Fused Heterocyclic Systems Containing Benzimidazole

Fusing or conjugating other heterocyclic rings to the benzimidazole scaffold is a powerful strategy for creating novel, complex molecular architectures. This approach often leads to compounds with significantly different biological and chemical properties.

The synthesis of benzimidazole-thiazole conjugates often utilizes 2-mercaptobenzimidazole as a starting point. A common synthetic route involves the initial S-alkylation of 2-mercaptobenzimidazole with a substituted phenacyl bromide to form an intermediate. nih.gov This intermediate can then undergo a one-pot reaction with thiosemicarbazide (B42300) and a different substituted 2-bromoacetophenone. nih.gov This sequence, known as the Hantzsch thiazole (B1198619) synthesis, results in the formation of a thiazole ring linked to the benzimidazole core, creating a hybrid molecule. nih.govresearchgate.net

Table 2: General Scheme for Benzimidazole-Thiazole Synthesis

Step Reactants Product Type
1 2-Mercaptobenzimidazole + Substituted Phenacyl Bromide S-alkylated benzimidazole intermediate

The construction of benzimidazole derivatives bearing 1,3,4-oxadiazole (B1194373) or 1,2,4-triazole (B32235) rings is a well-established synthetic strategy. koreascience.kracs.org The common pathway to these heterocycles proceeds through a key carbohydrazide (B1668358) intermediate. ukm.my

This process typically begins with a benzimidazole derivative containing a carboxylic acid or ester group (e.g., at the C2 or C5 position). This group is converted into a carbohydrazide (also known as a hydrazide) by reacting it with hydrazine (B178648) hydrate. acs.org This versatile hydrazide intermediate can then be cyclized to form different five-membered heterocycles depending on the reagent used.

Oxadiazole Synthesis: Reacting the benzimidazole-carbohydrazide with carbon disulfide in a basic medium, followed by acidification, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. researchgate.net Alternatively, condensation with various carboxylic acids can lead to 2,5-disubstituted 1,3,4-oxadiazoles. koreascience.kr

Triazole Synthesis: Treatment of the carbohydrazide with ethyl thiocyanate (B1210189) in the presence of a base like sodium hydroxide (B78521) results in the formation of a 1,2,4-triazole ring. acs.org

Table 3: Synthesis of Oxadiazole and Triazole Rings from Benzimidazole-Carbohydrazide

Starting Intermediate Reagent Resulting Heterocycle
Benzimidazole-Carbohydrazide Carbon Disulfide (CS₂) 1,3,4-Oxadiazole
Benzimidazole-Carbohydrazide Various Carboxylic Acids (R-COOH) 1,3,4-Oxadiazole

These synthetic routes provide a modular approach to creating a diverse range of benzimidazole-oxadiazole and benzimidazole-triazole derivatives for further investigation. koreascience.kracs.orgnih.gov

Regioselective Synthesis of 1,2-Disubstituted vs. 2-Monosubstituted Benzimidazoles

The regioselective synthesis of benzimidazoles is a critical aspect of their chemistry, as the substitution pattern on the benzimidazole core dictates the molecule's biological activity and physical properties. The strategic placement of substituents at the N-1 and C-2 positions allows for the fine-tuning of a compound's pharmacological profile. The synthesis of this compound highlights the challenges and strategies involved in controlling regioselectivity to favor the formation of a 2-monosubstituted product over its 1,2-disubstituted counterpart.

A primary challenge in benzimidazole synthesis is achieving selectivity between 1,2-disubstituted and 2-substituted products. researchgate.net Traditional synthetic routes often involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. These methods can lead to a mixture of products, necessitating complex purification steps. researchgate.net However, significant progress has been made in developing methodologies that offer greater control over the regiochemical outcome.

Several factors influence the regioselectivity of benzimidazole synthesis, including the choice of catalyst, solvent, and the nature of the starting materials. For instance, the use of specific catalysts can direct the reaction towards either the 1,2-disubstituted or the 2-monosubstituted product. Some ruthenium-polyoxoniobate complexes have been shown to be efficient catalysts for the selective synthesis of 2-substituted benzimidazoles when water is used as a green solvent. researchgate.net Conversely, switching to aprotic solvents with the same catalyst can favor the formation of 1,2-disubstituted benzimidazoles. researchgate.net Iron-catalyzed cross-dehydrogenative coupling of isomeric o-phenylenediamine substrates has also been explored for the synthesis of 1,2-disubstituted benzimidazoles. acs.org

Microwave-assisted synthesis has emerged as a powerful tool for the efficient and selective synthesis of 1,2-disubstituted benzimidazoles. nih.gov This method often results in high yields and short reaction times, although purification may still be required to isolate the desired isomer. nih.gov

The synthesis of sulfonyl-containing benzimidazoles, such as this compound, presents its own set of synthetic considerations. Generally, benzimidazole-sulfonyl derivatives are prepared by reacting a benzimidazole scaffold with a sulfonyl chloride. nih.gov The regioselectivity of this reaction is crucial. For the synthesis of a 2-monosubstituted benzimidazole, the sulfonyl group must be introduced at the C-2 position, while the N-1 position remains unsubstituted.

One common strategy to achieve this is to start with a pre-formed 2-substituted benzimidazole and then perform an N-alkylation or N-arylation to obtain a 1,2-disubstituted product. However, to obtain the 2-monosubstituted target, direct sulfonylation at the C-2 position is necessary. This can be challenging due to the potential for N-sulfonylation.

A relevant study on the synthesis of 1-isopropylsulfonyl-2-amine benzimidazole derivatives provides insights into the introduction of an isopropylsulfonyl group onto the benzimidazole ring. nih.gov While this study focuses on N-1 sulfonylation, the methodologies can be adapted to achieve C-2 sulfonylation by carefully selecting the starting materials and reaction conditions. For instance, starting with a 2-aminobenzimidazole (B67599) and reacting it with isopropylsulfonyl chloride under controlled conditions could potentially lead to the desired 2-(isopropylsulfonyl)amino-1H-benzimidazole, which could then be further modified. Another approach involves the regioselective arylsulfonylation of benzimidazol-2-amine, where the reaction occurs at the endocyclic nitrogen atom, leaving the exocyclic amino group intact. researchgate.net

The following table summarizes various synthetic strategies and their effectiveness in achieving regioselectivity in benzimidazole synthesis:

Synthetic Method Primary Product Key Features Reference
Ruthenium-Polyoxoniobate Catalysis (in water)2-Substituted BenzimidazolesGreen solvent, high selectivity for 2-monosubstitution. researchgate.net
Ruthenium-Polyoxoniobate Catalysis (in aprotic solvent)1,2-Disubstituted BenzimidazolesSolvent-dependent selectivity. researchgate.net
Iron-Catalyzed Cross-Dehydrogenative Coupling1,2-Disubstituted BenzimidazolesUtilizes isomeric o-phenylenediamine substrates. acs.org
Microwave-Assisted Synthesis1,2-Disubstituted BenzimidazolesRapid and efficient, though may require purification. nih.gov
Reaction with Sulfonyl ChloridesBenzimidazole-Sulfonyl DerivativesRegioselectivity is a key challenge. nih.gov

Future Research Directions in 2 Isopropylsulfonyl 1h Benzimidazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids. nih.govresearchgate.net Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic pathways to 2-(isopropylsulfonyl)-1H-benzimidazole.

Key areas of investigation include:

Green Solvents: Shifting from conventional organic solvents to greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) can drastically reduce the environmental impact of the synthesis. organic-chemistry.orgnih.gov

Catalyst Innovation: The exploration of novel catalytic systems is crucial. This could involve using heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanocatalysts, which offer advantages in terms of separation and reusability. researchgate.net Furthermore, employing earth-abundant metal catalysts could replace expensive and toxic heavy metals.

Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. organic-chemistry.orgmdpi.com Future work should focus on developing a robust microwave-assisted protocol for the synthesis of the title compound.

Table 1: Comparison of Synthetic Approaches for Benzimidazole (B57391) Synthesis
ParameterConventional MethodsFuture Sustainable Directions
SolventsDMF, DMSO, TolueneWater, Ethanol, PEG, Ionic Liquids
CatalystsStrong mineral acids (HCl, H₂SO₄), p-TSANanocatalysts, MOFs, Lewis acids, Organocatalysts
Energy SourceConventional heating (reflux)Microwave irradiation, Ultrasonic irradiation
Reaction TimeSeveral hours to daysMinutes to a few hours
Waste GenerationHigh, due to harsh reagents and solventsLow, aligned with green chemistry principles

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization and control of synthetic processes rely on a thorough understanding of reaction kinetics and pathways. Traditional offline analysis (e.g., TLC, GC-MS) provides snapshots in time but can miss transient intermediates or rapid changes. The implementation of Process Analytical Technology (PAT) using advanced spectroscopic techniques for real-time, in-situ monitoring represents a significant step forward.

Future research should focus on applying these methods to the synthesis of this compound:

In-situ FT-IR and Raman Spectroscopy: These techniques can monitor the consumption of reactants and the formation of the benzimidazole ring by tracking characteristic vibrational bands in real-time. This data allows for precise determination of reaction endpoints and kinetic profiling.

Process NMR Spectroscopy: By integrating an NMR probe into the reaction vessel, it is possible to obtain quantitative information about the concentration of reactants, intermediates, and products as the reaction progresses, offering unparalleled mechanistic detail.

Table 2: Advanced Spectroscopic Probes for Reaction Monitoring
TechniqueInformation GainedPotential Application
In-situ FT-IRFunctional group conversion, reaction kineticsTracking the cyclization of o-phenylenediamine (B120857)
Raman SpectroscopyMolecular structure changes, suitable for aqueous mediaMonitoring reactions in green solvents like water
Process NMRQuantitative concentration of all species, intermediate identificationDetailed kinetic analysis and mechanistic investigation

Integrated Computational and Experimental Studies for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. nih.govbiointerfaceresearch.com While experimental work provides macroscopic observations, computational studies offer insight at the molecular level. An integrated approach, where theoretical predictions guide experimental design and experimental results validate computational models, is the most powerful strategy for gaining a deep mechanistic understanding.

Future directions in this area include:

Mapping Reaction Pathways: DFT calculations can be used to model the entire reaction coordinate for the synthesis of this compound. This includes identifying transition state structures, calculating activation energies, and comparing the feasibility of different proposed mechanisms. nih.govnih.gov

Catalyst-Substrate Interactions: Computational modeling can illuminate how catalysts activate substrates, for example, by calculating binding energies and analyzing orbital interactions between a catalyst and the reactants.

Solvent Effects: The role of the solvent can be explicitly modeled to understand its influence on reaction rates and selectivity, aiding in the rational selection of the optimal reaction medium. nih.gov

Table 3: Computational Methods for Mechanistic Elucidation
Computational MethodTarget of InvestigationExpected Outcome
Density Functional Theory (DFT)Reaction energy profilesIdentification of rate-determining steps and key intermediates
Natural Bond Orbital (NBO) AnalysisCharge distribution and orbital interactionsUnderstanding electronic effects of the isopropylsulfonyl group
Quantum Theory of Atoms in Molecules (QTAIM)Nature of chemical bondsAnalysis of catalyst-substrate and non-covalent interactions
Time-Dependent DFT (TD-DFT)Electronic transitionsPrediction of UV-Vis spectra to correlate with experimental data

Exploration of Structure-Reactivity Relationships

Systematic studies on how structural modifications impact the chemical reactivity of this compound are essential for its future development. The interplay between the electron-withdrawing sulfonyl group and the aromatic benzimidazole system governs its properties, such as the acidity of the N-H proton and the nucleophilicity of the second imidazole (B134444) nitrogen.

Future research should involve:

Systematic Substituent Effects: Synthesizing a library of derivatives with various electron-donating and electron-withdrawing groups on the benzene (B151609) ring and studying their impact on reactivity through kinetic experiments and Hammett analysis.

Modification of the Sulfonyl Group: Replacing the isopropyl group with other alkyl or aryl moieties to modulate steric hindrance and electronic effects at the 2-position. This would provide a deeper understanding of how the sulfonyl group fine-tunes the molecule's properties. nih.gov

Table 4: Probing Structure-Reactivity Relationships
Structural ModificationProperty to InvestigateExperimental Probe
Substituents on the benzene ring (e.g., -NO₂, -Cl, -OCH₃)N-H acidity (pKa)Potentiometric or spectrophotometric titration
Altering the alkyl group on the sulfonyl moiety (e.g., methyl, ethyl, phenyl)Nucleophilicity of the imidazole nitrogenKinetic studies of alkylation reactions
Introduction of steric bulk near the reaction centerReaction rates and selectivityCompetition experiments and product ratio analysis

Design of New Analogs with Tailored Chemical Properties

Building on a fundamental understanding of its synthesis and reactivity, the rational design of new analogs based on the this compound scaffold can lead to molecules with specific, tailored properties for various applications. This involves strategic modifications to the core structure to control characteristics like solubility, electronic properties, and binding capabilities.

Promising avenues for the design of new analogs include:

Functionalization for Materials Science: Introducing polymerizable groups (e.g., vinyl, acrylate) could allow for the incorporation of the benzimidazole unit into advanced polymers, potentially conferring properties like thermal stability or specific optical characteristics.

Development of Novel Ligands: Attaching chelating moieties at the N-1 position could create novel ligands for coordination chemistry, with potential applications in catalysis or sensing. The electronic nature of the 2-(isopropylsulfonyl) group would significantly influence the properties of the resulting metal complexes.

Modulation of Physicochemical Properties: Simple modifications, such as introducing polar functional groups (e.g., -OH, -COOH) or long alkyl chains, can be used to precisely tune the solubility of the molecule in aqueous or organic media, which is critical for many practical applications. nih.gov

Table 5: Design of Novel Analogs and Their Potential Applications
Analog Design StrategyTargeted Chemical PropertyPotential Application Area
N-alkylation with functionalized chainsSolubility, coordination sitesCatalysis, Metal-Organic Frameworks (MOFs)
Substitution on the benzene ringLuminescence, electronic band gapOrganic Electronics (OLEDs), Sensors
Modification of the sulfonyl R-groupSteric profile, reactivityFine chemical synthesis, asymmetric catalysis

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(isopropylsulfonyl)-1H-benzimidazole, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the benzimidazole core. For example, FeCl₃/SiO₂ nanocatalysts under mild conditions (75°C, 4% FeCl₃·6H₂O relative to SiO₂) can efficiently catalyze the condensation of substituted phenylenediamines with aldehydes to form intermediates, followed by sulfonylation with isopropylsulfonyl chloride . Key characterization includes:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., δ 12.31 ppm for S-H in intermediates) .
  • IR : Stretching bands at ~2634 cm⁻¹ (S-H) and ~3395 cm⁻¹ (N-H) .
  • HRMS : To verify molecular ion peaks and isotopic patterns .

Q. How can spectroscopic data discrepancies be resolved when characterizing sulfonylated benzimidazoles?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected shifts or missing peaks) may arise from tautomerism or residual solvents. Solutions include:

  • Variable Temperature NMR : To detect tautomeric equilibria (e.g., benzimidazole NH proton exchange) .
  • DSC/TGA : To rule out solvent interference by confirming melting points (e.g., >320°C for stable derivatives) .
  • Cross-validation with literature : Compare with reported data for analogous structures (e.g., hydroxy-phenyl benzimidazoles in ).

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites . For example:

  • HOMO-LUMO gaps : Correlate with stability against nucleophilic attack.
  • Electrostatic Potential Maps : Identify sulfonyl group reactivity (e.g., sulfur's electrophilicity) .
  • Solvent Effects : Use Polarizable Continuum Models (PCM) to simulate reaction environments .

Q. How can catalytic systems be optimized for regioselective sulfonylation of benzimidazoles?

  • Methodological Answer : Heterogeneous catalysts like FeCl₃/SiO₂ enhance selectivity by reducing side reactions (e.g., over-sulfonylation). Key parameters:

  • Catalyst Loading : 4% FeCl₃·6H₂O relative to SiO₂ maximizes yield (85–90%) .
  • Temperature : 75°C balances reaction rate and decomposition .
  • Substrate Scope Testing : Vary substituents on phenylenediamine (e.g., electron-withdrawing groups) to assess regioselectivity trends .

Q. What strategies address contradictions in biological activity data for sulfonylated benzimidazoles?

  • Methodological Answer :

  • SAR Studies : Compare structural analogs (e.g., 2-(thiazol-4-yl)-1H-benzimidazole vs. isopropylsulfonyl derivatives) to isolate sulfonyl group contributions .
  • Docking Simulations : Use software like AutoDock to model interactions with biological targets (e.g., anticonvulsant receptors) and validate with in vitro assays .
  • Metabolic Stability Assays : Test hepatic microsome stability to rule out false negatives from rapid degradation .

Analytical and Quality Control Challenges

Q. How are trace impurities identified and quantified in this compound batches?

  • Methodological Answer :

  • HPLC-MS/MS : Detect sulfone (e.g., Lansoprazole Sulphone) or N-oxide byproducts using Pharmacopeial methods (e.g., USP Pantoprazole standards) .
  • Elemental Analysis : Confirm purity with deviations ≤±0.4% from theoretical values .
  • Reference Standards : Use certified materials (e.g., Ensulizole) to calibrate UV/Vis detectors for sulfonic acid derivatives .

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